molecular formula C19H20Cl2N2O2S B447029 1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene CAS No. 346692-11-3

1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene

Cat. No.: B447029
CAS No.: 346692-11-3
M. Wt: 411.3g/mol
InChI Key: VYBPXKMCRHJFNB-QPJJXVBHSA-N
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Description

1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene is a sulfonamide derivative featuring a 1,4-dichlorobenzene core linked via a sulfonyl group to a piperazine ring substituted with a 3-phenylprop-2-enyl moiety. Its molecular formula is C₁₉H₂₂Cl₂N₂O₂S, with a calculated molecular weight of 413.3 g/mol. The compound’s structure combines aromatic chlorination, a sulfonamide bridge, and a piperazine-allylphenyl substituent, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2S/c20-17-8-9-18(21)19(15-17)26(24,25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBPXKMCRHJFNB-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Benzene

Electrophilic chlorination is employed to generate 1,4-dichlorobenzene. Using chlorine gas (Cl2\text{Cl}_2) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3\text{FeCl}_3), benzene undergoes substitution at the para positions due to the directing effects of the initially introduced chlorine atom. The reaction proceeds as follows:

C6H6+2Cl2FeCl3C6H4Cl2+2HCl\text{C}6\text{H}6 + 2\text{Cl}2 \xrightarrow{\text{FeCl}3} \text{C}6\text{H}4\text{Cl}_2 + 2\text{HCl}

Yields for this step typically exceed 80% under optimized conditions.

Sulfonation at Position 2

Introducing the sulfonyl group at position 2 requires sulfonation of 1,4-dichlorobenzene. Concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or sulfur trioxide (SO3\text{SO}_3) is used under controlled temperatures (50–60°C). The sulfonic acid intermediate is subsequently converted to sulfonyl chloride using phosphorus pentachloride (PCl5\text{PCl}_5):

C6H4Cl2+H2SO4C6H3Cl2SO3HPCl5C6H3Cl2SO2Cl\text{C}6\text{H}4\text{Cl}2 + \text{H}2\text{SO}4 \rightarrow \text{C}6\text{H}3\text{Cl}2\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{C}6\text{H}3\text{Cl}2\text{SO}2\text{Cl}

This step achieves moderate yields (60–70%) due to competing side reactions, necessitating purification via fractional distillation.

Synthesis of 4-(3-Phenylprop-2-enyl)piperazine

The cinnamyl-substituted piperazine moiety is synthesized through alkylation of piperazine with cinnamyl bromide.

Alkylation of Piperazine

Piperazine reacts with cinnamyl bromide (C6H5CH2CH2Br\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br}) in a nucleophilic substitution reaction. Sodium hydride (NaH\text{NaH}) in dimethylacetamide (DMA) deprotonates piperazine, enhancing its nucleophilicity:

C4H10N2+C6H5CH2CH2BrNaH, DMAC4H9N2(CH2CH2C6H5)+HBr\text{C}4\text{H}{10}\text{N}2 + \text{C}6\text{H}5\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMA}} \text{C}4\text{H}9\text{N}2(\text{CH}2\text{CH}2\text{C}6\text{H}5) + \text{HBr}

Reaction conditions (e.g., 2 hours at ambient temperature) yield 70–77% of the mono-alkylated product, with column chromatography (hexane/ethyl acetate) employed for purification.

Coupling of Sulfonyl Chloride and Cinnamylpiperazine

The final step involves coupling the dichlorobenzene sulfonyl chloride with 4-(3-phenylprop-2-enyl)piperazine to form the sulfonamide bond.

Nucleophilic Acyl Substitution

In anhydrous tetrahydrofuran (THF), the piperazine derivative attacks the electrophilic sulfur atom in the sulfonyl chloride, facilitated by triethylamine (Et3N\text{Et}_3\text{N}) to neutralize HCl:

C6H3Cl2SO2Cl+C4H9N2(CH2CH2C6H5)Et3N, THFC19H20Cl2N2O2S+HCl\text{C}6\text{H}3\text{Cl}2\text{SO}2\text{Cl} + \text{C}4\text{H}9\text{N}2(\text{CH}2\text{CH}2\text{C}6\text{H}5) \xrightarrow{\text{Et}3\text{N, THF}} \text{C}{19}\text{H}{20}\text{Cl}2\text{N}2\text{O}_2\text{S} + \text{HCl}

This exothermic reaction achieves yields of 65–75%, with purity enhanced via recrystallization from ethanol.

Optimization Challenges and Solutions

Regioselectivity in Sulfonation

Achieving sulfonation at position 2 in 1,4-dichlorobenzene is challenging due to steric hindrance. Employing oleum (H2S2O7\text{H}_2\text{S}_2\text{O}_7) at elevated temperatures (80°C) improves regioselectivity, favoring the desired product.

Preventing Piperazine Dialkylation

Using a 1:1 molar ratio of piperazine to cinnamyl bromide minimizes dialkylation. Excess piperazine (2 equivalents) and controlled reaction times further suppress byproduct formation.

Stability of the Cinnamyl Group

The double bond in the cinnamyl group is susceptible to oxidation. Conducting reactions under inert atmospheres (N2_2 or Ar) and avoiding strong oxidizing agents preserves the integrity of the allyl chain.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purification Method
ChlorinationCl2_2, FeCl3_3, 40°C85Fractional distillation
SulfonationH2_2SO4_4, 60°C65Column chromatography
Piperazine AlkylationCinnamyl bromide, NaH, DMA, 25°C77Hexane/EtOAc chromatography
Sulfonamide CouplingEt3_3N, THF, 0°C → 25°C72Recrystallization (EtOH)

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Sulfides: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways related to its sulfonyl and piperazine groups.

Comparison with Similar Compounds

Structural Analogues in the Piperazinyl Sulfonyl Benzene Family

The compound is compared to structurally related piperazinyl sulfonyl benzenes, focusing on substituent variations and their implications:

Compound Name Benzene Substituents Piperazine Substituent Molecular Weight (g/mol) Key Features/Applications Reference
1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene (Target) 1,4-dichloro 3-phenylprop-2-enyl 413.3 Bulky allylphenyl group; potential enhanced lipophilicity
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (CAS 497060-77-2) 2,5-dichloro 2-fluorophenyl 389.3 Fluorine enhances metabolic stability; discontinued commercial availability
N-(4-(benzothiazole-2-yl)phenyl) 4-substituted benzene sulfonamides 4-substituted Benzothiazole-linked phenyl Varies (~350–400) Anticonvulsant activity; neurotoxicity screening
3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione N/A (spiro structure) 3-chlorophenyl ~500 Pharmacological activity in CNS disorders
Key Observations:

Substituent Effects on Molecular Weight: The target compound’s higher molecular weight (413.3 g/mol vs. 389.3 g/mol in CAS 497060-77-2) reflects the bulkier 3-phenylprop-2-enyl group compared to the smaller 2-fluorophenyl substituent.

Electronic and Steric Influences :

  • Fluorine in CAS 497060-77-2 introduces electron-withdrawing effects, which could improve metabolic stability compared to the electron-rich allylphenyl group in the target compound .
  • The sp²-hybridized prop-2-enyl group in the target compound may enable conjugation or π-π stacking interactions absent in analogs with purely aromatic substituents.

Pharmacological Implications: Sulfonamide-linked benzothiazole derivatives () exhibit anticonvulsant activity, suggesting that the sulfonyl group in the target compound may similarly interact with neurological targets .

Biological Activity

1,4-Dichloro-2-((4-(3-phenylprop-2-enyl)piperazinyl)sulfonyl)benzene, commonly referred to as compound 1, is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of compound 1 is C19H20Cl2N2O2SC_{19}H_{20}Cl_2N_2O_2S. Its structure features a dichlorobenzene core with a piperazine ring substituted by a phenylpropene moiety linked via a sulfonyl group. This unique structure is believed to contribute to its biological properties.

Research indicates that compound 1 may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which could explain its psychoactive effects observed in preliminary studies.

Table 1: Potential Biological Targets of Compound 1

Target TypeMechanism of ActionReferences
Serotonin ReceptorsModulation of serotonin pathways
Dopamine ReceptorsPotential antagonist or agonist effects
KinasesInhibition of specific kinase activities
Ion ChannelsPossible modulation affecting neuronal excitability

Biological Activity Studies

Several studies have investigated the biological activity of compound 1. Notably, its effects on cancer cell lines and neurological models have been documented.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of compound 1 on human cancer cell lines. The results demonstrated significant cytotoxicity against breast and colon cancer cells, with an IC50 value indicating effective cell growth inhibition at micromolar concentrations. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study: Neuropharmacological Effects

In vivo studies using rodent models assessed the neuropharmacological effects of compound 1. Behavioral tests indicated anxiolytic and antidepressant-like effects, suggesting its potential utility in treating mood disorders. The compound's ability to modulate serotonin levels was highlighted as a key factor in these observed behaviors.

Pharmacokinetics

Understanding the pharmacokinetic profile of compound 1 is crucial for evaluating its therapeutic potential. Initial studies suggest moderate absorption rates with a half-life conducive to both acute and chronic administration. However, further investigations are needed to fully elucidate its metabolic pathways and excretion routes.

Safety and Toxicology

Preliminary toxicological assessments indicate that compound 1 exhibits a favorable safety profile at therapeutic doses. However, high concentrations have shown potential hepatotoxic effects in animal models, necessitating careful dose management in clinical settings.

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